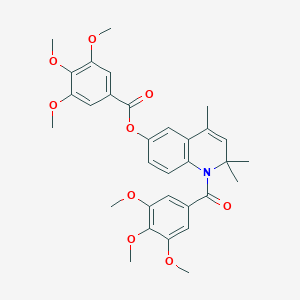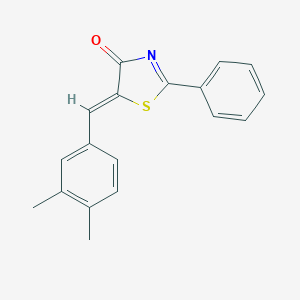![molecular formula C26H21BrIN3O4 B329991 2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide](/img/structure/B329991.png)
2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is a complex organic compound that features a pyrazole core, substituted with various functional groups including bromine, iodine, and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the bromine and iodine substituents: These can be introduced via electrophilic aromatic substitution reactions.
Methoxylation: The methoxy group can be introduced through nucleophilic substitution reactions.
Final coupling: The phenoxy and acetamide groups are introduced in the final steps through coupling reactions, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole core and the phenyl rings.
Reduction: Reduction reactions can target the carbonyl groups and the halogen substituents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines and alcohols (for nucleophilic substitution) are used.
Major Products
Oxidation: Products include oxidized derivatives of the pyrazole and phenyl rings.
Reduction: Reduced forms of the carbonyl groups and dehalogenated products.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Biology
Medicinal Chemistry:
Medicine
Therapeutic Agents: It may be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and iodine substituents may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(4-{(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
- 2-(4-{(Z)-[1-(3-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
Uniqueness
The presence of both bromine and iodine substituents in 2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide makes it unique compared to similar compounds. These halogen atoms can significantly influence the compound’s reactivity, binding properties, and overall biological activity.
属性
分子式 |
C26H21BrIN3O4 |
|---|---|
分子量 |
646.3 g/mol |
IUPAC 名称 |
2-[4-[(Z)-[1-(3-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C26H21BrIN3O4/c1-16-21(26(33)31(30-16)20-10-6-7-18(27)14-20)11-17-12-22(28)25(23(13-17)34-2)35-15-24(32)29-19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,29,32)/b21-11- |
InChI 键 |
NRWNPFKCCVIZMU-NHDPSOOVSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)I)OCC(=O)NC3=CC=CC=C3)OC)C4=CC(=CC=C4)Br |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=CC=CC=C3)OC)C4=CC(=CC=C4)Br |
规范 SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=CC=CC=C3)OC)C4=CC(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-bromo-6-methoxy-4-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B329908.png)
![2-(2-bromo-6-ethoxy-4-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B329909.png)
![Isopropyl 2-[(2,4-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329910.png)
![2-(2,3-dibromo-6-ethoxy-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B329915.png)

![5-chloro-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B329918.png)
![3-{[2-(Methoxycarbonyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B329921.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B329922.png)
![11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329923.png)
![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B329924.png)
![ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B329926.png)
methanone](/img/structure/B329928.png)

![2-methyl-N-{4-[(2-methyl-3-furoyl)amino]butyl}-3-furamide](/img/structure/B329931.png)
